molecular formula C12H11ClN2O2S2 B7435472 (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide

(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide

Cat. No. B7435472
M. Wt: 314.8 g/mol
InChI Key: RILCTKVIFUQOQU-ZETCQYMHSA-N
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Description

(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide is a chemical compound that has been studied for its potential in scientific research. This compound is a thiazole-based inhibitor that has been shown to have promising results in various studies.

Mechanism of Action

The mechanism of action of (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide involves the inhibition of various enzymes and proteins. It binds to the active site of these enzymes and proteins, preventing their activity. This inhibition leads to the modulation of various biological processes, including cell cycle regulation, gene expression, and signal transduction. The exact mechanism of action may vary depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide depend on the specific enzyme or protein being targeted. In general, the inhibition of these enzymes and proteins can lead to the modulation of various biological processes, including cell cycle regulation, gene expression, and signal transduction. The exact effects may vary depending on the specific disease being targeted.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide in lab experiments include its potency, selectivity, and potential for the treatment of various diseases. However, there are also limitations, including its complex synthesis method, potential toxicity, and limited availability.

Future Directions

There are several future directions for the study of (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the identification of new enzymes and proteins that can be targeted by this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in various disease models. Finally, the development of new analogs and derivatives of (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide may lead to the discovery of more potent and selective inhibitors.

Synthesis Methods

The synthesis of (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide involves the reaction of 5-chlorothiophene-2-carboxylic acid with thioamide followed by the reaction with oxirane. The final compound is obtained by the reaction of the resulting intermediate with 3-aminooxazolidin-2-one. The synthesis method is complex and requires various steps, but it has been optimized for high yield and purity.

Scientific Research Applications

(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide has been studied for its potential in various scientific research applications. It has been shown to be an effective inhibitor of various enzymes and proteins, including cyclin-dependent kinases, histone deacetylases, and phosphodiesterases. These enzymes and proteins are involved in various biological processes, including cell cycle regulation, gene expression, and signal transduction. Therefore, (3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide has potential in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.

properties

IUPAC Name

(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S2/c13-10-2-1-9(19-10)8-6-18-12(14-8)15-11(16)7-3-4-17-5-7/h1-2,6-7H,3-5H2,(H,14,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILCTKVIFUQOQU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]oxolane-3-carboxamide

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